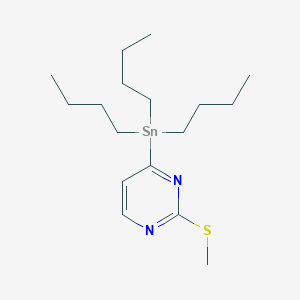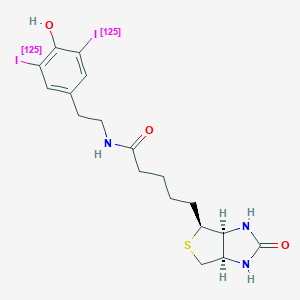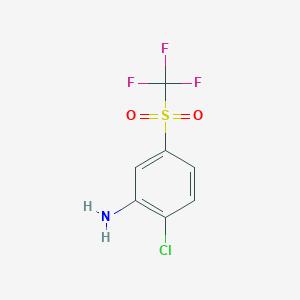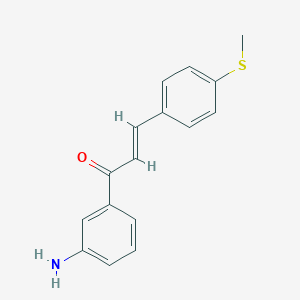
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one, also known as AMPP, is a synthetic compound that belongs to the class of chalcones. It has been studied for its potential therapeutic properties in various scientific research studies.
作用機序
The mechanism of action of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. The exact mechanism of action of this compound in antimicrobial activity is not well understood, but it is believed to involve the disruption of bacterial cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In antimicrobial activity, this compound has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
実験室実験の利点と制限
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a versatile compound for various research applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, its potential toxicity and side effects need to be further studied.
将来の方向性
There are several future directions for research on (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one. One area of research could be to further elucidate its mechanism of action in cancer cells, inflammation, and antimicrobial activity. Another area of research could be to study its potential toxicity and side effects in vivo. Additionally, this compound could be further modified to improve its therapeutic properties and reduce its potential toxicity. Overall, this compound has shown promising therapeutic potential in various scientific research studies, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one involves the condensation of 3-aminoacetophenone and 4-methylthiobenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the formation of an enamine intermediate, which undergoes a Michael addition reaction with the aldehyde to form the chalcone product. The product is then purified by recrystallization to obtain a pure form of this compound.
科学的研究の応用
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antimicrobial activity against various bacterial strains.
特性
CAS番号 |
121646-08-0 |
|---|---|
分子式 |
C16H15NOS |
分子量 |
269.4 g/mol |
IUPAC名 |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
InChIキー |
MGWUMZFAYGKELJ-JXMROGBWSA-N |
異性体SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
正規SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
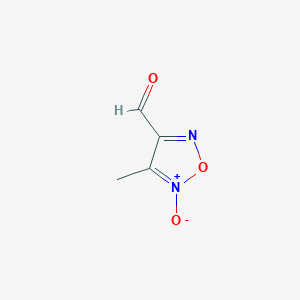
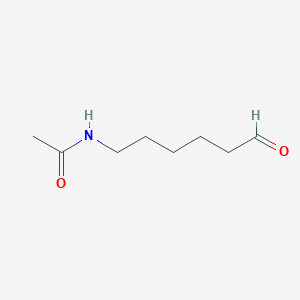

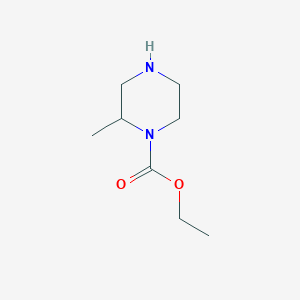
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)

